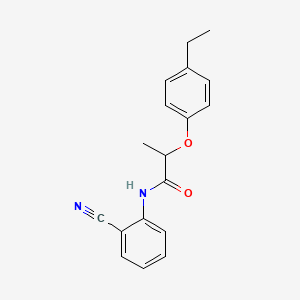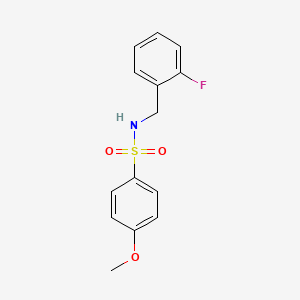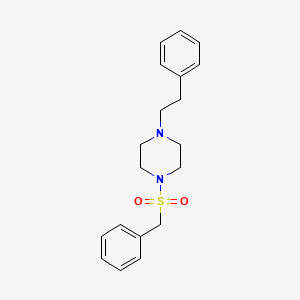![molecular formula C15H15N3O3S B4423349 N-{4-[(allylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B4423349.png)
N-{4-[(allylamino)sulfonyl]phenyl}nicotinamide
Descripción general
Descripción
N-{4-[(allylamino)sulfonyl]phenyl}nicotinamide, commonly known as NSC745887, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound is a member of the sulfonamide family and has a molecular weight of 365.46 g/mol. The purpose of
Mecanismo De Acción
NSC745887 inhibits the activity of heat shock protein 90 (Hsp90), which is a chaperone protein that plays a critical role in the folding and stabilization of various client proteins. Hsp90 is overexpressed in cancer cells and is essential for the survival and proliferation of these cells. Inhibition of Hsp90 by NSC745887 leads to the degradation of client proteins, resulting in cell death.
Biochemical and Physiological Effects:
NSC745887 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits cell migration and invasion, which are critical processes for cancer metastasis. NSC745887 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NSC745887 is its specificity for Hsp90. Unlike other Hsp90 inhibitors, NSC745887 does not inhibit other chaperone proteins, which can lead to unwanted side effects. However, NSC745887 has limited solubility in water, which can make it challenging to use in experiments. Additionally, NSC745887 has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
For NSC745887 research include the development of analogs, combination therapy studies, animal model studies, and biomarker identification.
Aplicaciones Científicas De Investigación
NSC745887 has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. NSC745887 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-2-9-17-22(20,21)14-7-5-13(6-8-14)18-15(19)12-4-3-10-16-11-12/h2-8,10-11,17H,1,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAUCEJGOQJGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4423277.png)
![N-(4-fluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4423284.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423309.png)
![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4423318.png)


![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B4423353.png)
![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4423375.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423378.png)

![4-[(4-butylphenyl)sulfonyl]morpholine](/img/structure/B4423387.png)